Sorbitan dipalmitate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sorbitan dipalmitate is a non-ionic surfactant and emulsifier derived from the esterification of sorbitol and palmitic acid. It is commonly used in cosmetics and personal care products due to its excellent emulsifying, dispersing, and stabilizing properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sorbitan dipalmitate is synthesized through the esterification of sorbitol with palmitic acid. The reaction typically involves heating sorbitol and palmitic acid in the presence of a catalyst, such as sulfuric acid, at elevated temperatures. The reaction conditions include a temperature range of 130-170°C and the use of microwave irradiation to accelerate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound involves a continuous esterification process. The reaction mixture is heated under vacuum to remove water and drive the reaction to completion. The product is then purified through distillation or crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Sorbitan dipalmitate primarily undergoes esterification and dehydration reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Esterification: Sorbitol and palmitic acid in the presence of sulfuric acid as a catalyst.
Dehydration: Acidic resin catalysts or mineral acids like sulfuric acid.
Oxidation/Reduction: Specific oxidizing or reducing agents under controlled conditions
Major Products Formed:
Esterification: this compound.
Dehydration: Intermediate products like sorbitan and isosorbide
Scientific Research Applications
Sorbitan dipalmitate has a wide range of applications in various fields:
Chemistry: Used as a surfactant and emulsifier in chemical formulations.
Biology: Employed in the preparation of biological samples and as a stabilizer in biochemical assays.
Medicine: Utilized in pharmaceutical formulations to enhance the solubility and stability of active ingredients.
Industry: Widely used in cosmetics, personal care products, and food industries as an emulsifier and stabilizer .
Mechanism of Action
Sorbitan dipalmitate exerts its effects by reducing the surface tension between different phases, thereby stabilizing emulsions. It interacts with both hydrophilic and hydrophobic molecules, allowing them to mix and form stable emulsions. The compound’s amphiphilic nature enables it to adsorb at interfaces, reducing interfacial tension and promoting dispersion .
Comparison with Similar Compounds
- Sorbitan monostearate
- Sorbitan monooleate
- Sorbitan tristearate
- Polysorbates (e.g., Polysorbate 20, Polysorbate 80)
Comparison: Sorbitan dipalmitate is unique due to its specific fatty acid composition (palmitic acid), which imparts distinct emulsifying and stabilizing properties. Compared to other sorbitan esters, this compound has a higher melting point and better stability in formulations. Polysorbates, on the other hand, are ethoxylated sorbitan esters with different hydrophilic-lipophilic balance (HLB) values, making them suitable for different applications .
Properties
CAS No. |
71617-69-1 |
---|---|
Molecular Formula |
C38H72O7 |
Molecular Weight |
641.0 g/mol |
IUPAC Name |
[(2R,3R,4S)-2-[(1R)-1-hexadecanoyloxy-2-hydroxyethyl]-4-hydroxyoxolan-3-yl] hexadecanoate |
InChI |
InChI=1S/C38H72O7/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-35(41)44-34(31-39)38-37(33(40)32-43-38)45-36(42)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-34,37-40H,3-32H2,1-2H3/t33-,34+,37+,38+/m0/s1 |
InChI Key |
DNTMJTROKXRBDM-UUWWDYFTSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H](CO[C@@H]1[C@@H](CO)OC(=O)CCCCCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1C(COC1C(CO)OC(=O)CCCCCCCCCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.